propan-2-yloxyphosphinous acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
propan-2-yloxyphosphinous acid can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of phosphinic acid 1-methylethyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
propan-2-yloxyphosphinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
propan-2-yloxyphosphinous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphinic acid 1-methylethyl ester exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
propan-2-yloxyphosphinous acid can be compared to other similar compounds such as:
Phosphonic acid derivatives: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acid derivatives: These compounds have a different central phosphorus atom oxidation state and are often used in different applications.
Phosphine derivatives: These compounds are more reduced and have different chemical properties and reactivity.
This compound is unique in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
51963-59-8 |
---|---|
Molecular Formula |
C3H9O2P |
Molecular Weight |
108.08 g/mol |
IUPAC Name |
propan-2-yloxyphosphinous acid |
InChI |
InChI=1S/C3H9O2P/c1-3(2)5-6-4/h3-4,6H,1-2H3 |
InChI Key |
LEJWEZUQJXHCNR-UHFFFAOYSA-N |
SMILES |
CC(C)OPO |
Canonical SMILES |
CC(C)OPO |
Synonyms |
isopropoxyphosphine oxide |
Origin of Product |
United States |
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